3-Butyl-1H-imidazol-3-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C8H15BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-butylimidazole with tetrafluoroboric acid. The process can be summarized as follows:
- Dissolve 1-butylimidazole in an appropriate solvent, such as acetonitrile or methanol.
- Add tetrafluoroboric acid to the solution.
- Stir the mixture at room temperature for several hours.
- Remove the solvent under reduced pressure.
- Purify the resulting product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix 1-butylimidazole and tetrafluoroboric acid.
- Employing continuous stirring and temperature control to ensure optimal reaction conditions.
- Utilizing advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts .
Wissenschaftliche Forschungsanwendungen
3-Butyl-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization. The compound’s unique structure allows it to stabilize transition states and intermediates, enhancing reaction efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-vinylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness
3-Butyl-1H-imidazol-3-ium tetrafluoroborate stands out due to its specific combination of a butyl group and tetrafluoroborate anion, which imparts unique solubility and stability properties. Compared to similar compounds, it offers higher thermal stability and better solubility in non-polar solvents .
Eigenschaften
Molekularformel |
C7H13BF4N2 |
---|---|
Molekulargewicht |
212.00 g/mol |
IUPAC-Name |
3-butyl-1H-imidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
HTKNJUURIUUHLL-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.